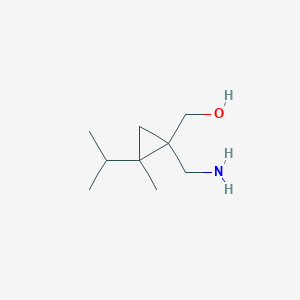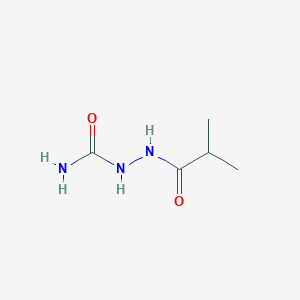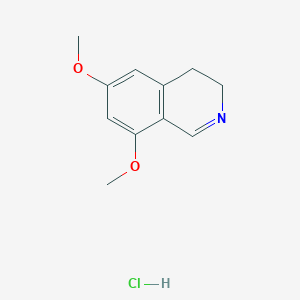
Nafcillin Penilloic Acid Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nafcillin Penilloic Acid Ester is a derivative of nafcillin, a beta-lactam antibiotic. This compound is part of the penicillin family and is known for its resistance to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used in the treatment of infections caused by penicillinase-producing staphylococci .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nafcillin Penilloic Acid Ester involves the conversion of nafcillin to its penilloic acid derivative. This process typically includes the hydrolysis of the beta-lactam ring of nafcillin under acidic or basic conditions, followed by esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .
化学反応の分析
Types of Reactions: Nafcillin Penilloic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives .
科学的研究の応用
Nafcillin Penilloic Acid Ester has several applications in scientific research:
Biology: Studied for its interactions with bacterial enzymes and its role in antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
Industry: Utilized in the pharmaceutical industry for the synthesis of new antibiotic derivatives.
作用機序
Nafcillin Penilloic Acid Ester exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in cell wall synthesis. This inhibition leads to the destruction of the bacterial cell wall and ultimately the death of the bacteria .
類似化合物との比較
Oxacillin: Another beta-lactam antibiotic with similar resistance to beta-lactamase enzymes.
Methicillin: Known for its use in treating penicillin-resistant staphylococcal infections.
Cloxacillin: Similar in structure and function but with a different side chain that provides unique pharmacokinetic properties.
Uniqueness: Nafcillin Penilloic Acid Ester is unique due to its specific ester derivative form, which may offer different pharmacological properties and stability compared to its parent compound and other similar antibiotics .
特性
CAS番号 |
940306-31-0 |
|---|---|
分子式 |
C₂₁H₂₄N₂O₆S |
分子量 |
432.49 |
同義語 |
(αR,4S)-4-Carboxy-α-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)


![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)


